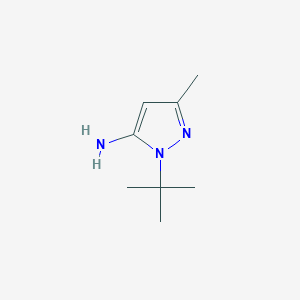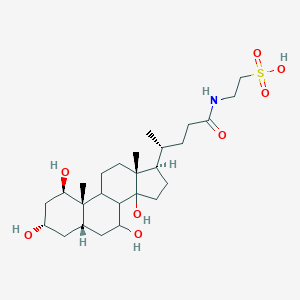
2,5-Diisopropylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diisopropylpiperazine (2,5-DiPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2,5-Diisopropylpiperazine is not well understood. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been shown to interact with ion channels, including voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors.
Effets Biochimiques Et Physiologiques
2,5-Diisopropylpiperazine has been shown to have a range of biochemical and physiological effects. It has been shown to have anticonvulsant properties, reducing the frequency and severity of seizures in animal models. Additionally, it has been shown to have analgesic properties, reducing pain in animal models. It has also been shown to have anti-inflammatory properties, reducing inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,5-Diisopropylpiperazine in lab experiments is its ease of synthesis. It can be synthesized using simple and inexpensive reagents, making it a cost-effective option for researchers. Additionally, it has been shown to have a range of biological activities, making it a versatile tool for studying different biological processes. However, one of the limitations of using 2,5-Diisopropylpiperazine in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 2,5-Diisopropylpiperazine. One area of interest is the development of new drugs based on its anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, there is potential for the development of new materials based on its unique chemical structure. Finally, further research is needed to better understand its mechanism of action and its potential applications in different fields.
Conclusion
In conclusion, 2,5-Diisopropylpiperazine is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been used as a building block for the synthesis of novel materials. Further research is needed to better understand its mechanism of action and its potential applications in different fields.
Méthodes De Synthèse
2,5-Diisopropylpiperazine can be synthesized using different methods, including the reaction of piperazine with isopropyl bromide, the reaction of piperazine with isopropyl alcohol, and the reaction of piperazine with isopropylamine. The most common method of synthesis is the reaction of piperazine with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction yields 2,5-Diisopropylpiperazine as a white crystalline solid.
Applications De Recherche Scientifique
2,5-Diisopropylpiperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, it has been used as a building block for the synthesis of novel materials, including polymers and dendrimers.
Propriétés
IUPAC Name |
2,5-di(propan-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h7-12H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGHKEGZZQBHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC(CN1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diisopropylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)


![6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione](/img/structure/B114498.png)
![4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B114499.png)





